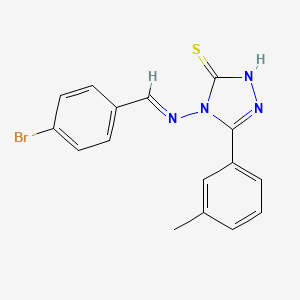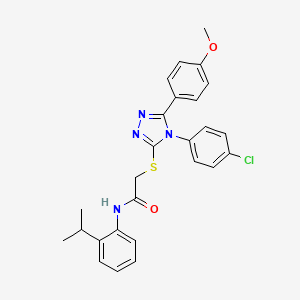
LC-SDA(NHS-LC-Diazirine) (succinimidyl 6-(4,4'-azipentanamido)hexanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LC-SDA(NHS-LC-Diazirine) (succinimidyl 6-(4,4’-azipentanamido)hexanoate) is a heterobifunctional crosslinker that combines the properties of N-hydroxysuccinimide (NHS) ester and diazirine-based photoreaction chemistries. This compound is widely used in protein crosslinking and labeling due to its ability to conjugate amine-containing molecules with nearly any other functional group via long-wave UV-light activation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of LC-SDA(NHS-LC-Diazirine) involves the reaction of succinimidyl ester with diazirine-based photoreactive groups. The NHS ester group reacts with primary amines at pH 7 to 9 to form covalent amide bonds, while the diazirine group reacts efficiently with any amino acid side chain or peptide backbone upon activation with long-wave UV light (330-370 nm) .
Industrial Production Methods
Industrial production of LC-SDA(NHS-LC-Diazirine) typically involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is often stored in desiccated conditions to prevent moisture-induced degradation .
Analyse Des Réactions Chimiques
Types of Reactions
LC-SDA(NHS-LC-Diazirine) undergoes several types of reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form covalent amide bonds.
Photoreactions: The diazirine group reacts with amino acid side chains or peptide backbones upon activation with UV light.
Common Reagents and Conditions
Reagents: Primary amines, amino acid side chains, peptide backbones.
Conditions: pH 7 to 9 for NHS ester reactions, long-wave UV light (330-370 nm) for diazirine reactions .Major Products
The major products formed from these reactions are covalent amide bonds and crosslinked proteins .
Applications De Recherche Scientifique
LC-SDA(NHS-LC-Diazirine) is extensively used in various scientific research applications, including:
Chemistry: Used for protein crosslinking to study protein-protein interactions and protein structure.
Biology: Employed in intracellular protein crosslinking due to its membrane-permeable properties.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the development of biosensors and bioconjugates.
Mécanisme D'action
The mechanism of action of LC-SDA(NHS-LC-Diazirine) involves two main steps:
Comparaison Avec Des Composés Similaires
LC-SDA(NHS-LC-Diazirine) is unique due to its combination of NHS ester and diazirine-based photoreaction chemistries. Similar compounds include:
Succinimidyl 4-azidobenzoate (SAB): Uses phenyl azide-based photoreaction, which has lower photostability compared to diazirine.
Sulfo-SDA: Similar to LC-SDA but includes a charged group for enhanced membrane permeability.
LC-SDA(NHS-LC-Diazirine) stands out due to its superior photostability and efficiency in crosslinking reactions .
Propriétés
Formule moléculaire |
C15H22N4O5 |
|---|---|
Poids moléculaire |
338.36 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 6-[3-(3-methyldiazirin-3-yl)propanoylamino]hexanoate |
InChI |
InChI=1S/C15H22N4O5/c1-15(17-18-15)9-8-11(20)16-10-4-2-3-5-14(23)24-19-12(21)6-7-13(19)22/h2-10H2,1H3,(H,16,20) |
Clé InChI |
DYNYVLFTFJHMCW-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=N1)CCC(=O)NCCCCCC(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12054180.png)
![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054189.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12054190.png)



![(5Z)-3-Butyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054209.png)
![(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B12054219.png)



![2-amino-6-benzyl-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12054237.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12054239.png)
![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12054254.png)
